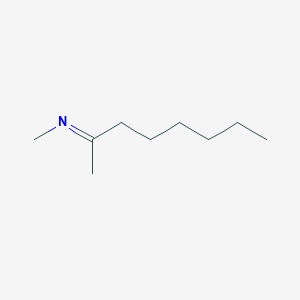

N-methyloctan-2-imine

説明

N-Methyloctan-2-imine (C₉H₁₉N) is a secondary imine characterized by an imine group (-C=N-) located at the second carbon of an octane chain, with a methyl group attached to the nitrogen atom. This compound is of interest in organic synthesis due to its role as a precursor in the formation of amines and heterocycles. Imines like this compound are typically synthesized via condensation reactions between primary amines and ketones or aldehydes under dehydrating conditions. Its molecular weight is 141.26 g/mol, and its structure confers moderate polarity, influencing solubility in organic solvents like dichloromethane or ethyl acetate .

特性

CAS番号 |

18641-72-0 |

|---|---|

分子式 |

C9H19N |

分子量 |

141.25 g/mol |

IUPAC名 |

N-methyloctan-2-imine |

InChI |

InChI=1S/C9H19N/c1-4-5-6-7-8-9(2)10-3/h4-8H2,1-3H3 |

InChIキー |

FSRAGPMMSFRFCI-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=NC)C |

正規SMILES |

CCCCCCC(=NC)C |

同義語 |

N-(1-Methylheptylidene)methylamine |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of treprostinil involves several steps, starting from commercially available starting materials. The key steps include the formation of the tricyclic core structure, followed by the introduction of the hydroxy and carboxylic acid functional groups. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents.

Industrial Production Methods: In industrial settings, the production of treprostinil is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The synthesis is followed by purification steps, such as crystallization and chromatography, to obtain the pure compound .

Types of Reactions:

Oxidation: Treprostinil can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can also be reduced under specific conditions to yield reduced forms.

Substitution: Treprostinil can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of treprostinil, which can have different pharmacological properties .

科学的研究の応用

Treprostinil has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of prostacyclin analogs.

Biology: Treprostinil is used in studies related to cell signaling and vascular biology.

Medicine: It is extensively studied for its therapeutic effects in pulmonary arterial hypertension and other cardiovascular diseases.

Industry: Treprostinil is used in the pharmaceutical industry for the development of new drugs and formulations

作用機序

トレプロスチニルは、プロスタサイクリン受容体、プロスタグランジンD2受容体1、およびプロスタグランジンE2受容体2に結合して活性化することで、その効果を発揮します。この活性化は、細胞内環状アデノシン一リン酸レベルの上昇につながり、カルシウム活性化カリウムチャネルの開放を促進します。 その結果、トレプロスチニルは血管拡張を引き起こし、血小板凝集を阻害し、平滑筋細胞の増殖を抑制します .

類似化合物:

エポプロステノール: 肺動脈性高血圧の治療に使用される、別のプロスタサイクリン類似体。

イロプロスト: 同様の治療効果を持つ、プロスタサイクリンの合成類似体。

ベラプロスト: 肺動脈性高血圧の治療に使用される、経口活性のあるプロスタサイクリン類似体。

比較: トレプロスチニルは、エポプロステノールと比較して、安定性とより長い半減期が特徴であり、持続的な注入療法に適しています。イロプロストは吸入によって投与されますが、トレプロスチニルは皮下、静脈内、または経口で投与できます。 一方、ベラプロストは経口投与に限定されており、作用時間が短いです .

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of N-methyloctan-2-imine, a comparison with structurally related compounds is essential. Below is a detailed analysis:

Table 1: Comparative Properties of this compound and Analogous Compounds

Key Findings :

Functional Group Influence :

- This compound’s imine group makes it more reactive toward hydrolysis compared to the hydrolytically stable amide N,N-dimethyloctanamide. However, it is less nucleophilic than octan-2-amine due to the electron-withdrawing nature of the imine group .

- The amide N,N-dimethyloctanamide exhibits higher thermal stability (boiling point ~240–245°C) compared to the imine (~185–190°C), attributed to strong resonance stabilization of the amide group.

Solubility and Polarity: this compound’s moderate polarity limits its solubility in water but allows miscibility with common organic solvents. In contrast, N,N-dimethyloctanamide’s polarity and hydrogen-bonding capacity grant it high solubility in both polar and nonpolar media .

Synthetic Utility :

- Unlike octanal, which is prone to oxidation, this compound serves as a stable intermediate in reductive amination reactions. Its base-sensitive nature requires anhydrous conditions during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。